molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7

4-amino-3-ethoxy-N-ethylbenzamide

Cat. No.: B1401143
CAS No.: 912838-92-7
M. Wt: 208.26 g/mol
InChI Key: BKAMJYCHHKIUPS-UHFFFAOYSA-N
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Description

4-Amino-3-ethoxy-N-ethylbenzamide is a compound that has garnered attention in various fields of research and industry due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, an ethoxy group, and an ethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-ethoxy-N-ethylbenzamide typically involves the condensation of 4-amino-3-ethoxybenzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethoxy-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-ethoxy-N-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy and ethyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-ethylbenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    3-Ethoxy-N-ethylbenzamide: Lacks the amino group, potentially altering its biological activity.

    4-Amino-3-methoxy-N-ethylbenzamide: The methoxy group may influence its chemical properties differently compared to the ethoxy group.

Uniqueness

4-Amino-3-ethoxy-N-ethylbenzamide is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-3-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAMJYCHHKIUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCNC(=O)c1ccc([N+](=O)[O-])c(OCC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-N-ethyl-4-nitrobenzamide (0.72 g) obtained in Example 131b) in ethanol (15 ml) was added 10% Pd/C (50% wet) (0.07 g), and the mixture was stirred at room temperature overnight under a hydrogen atmosphere. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate) to give the title compound as a colorless oil (0.53 g, 84%).
Name
3-ethoxy-N-ethyl-4-nitrobenzamide
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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